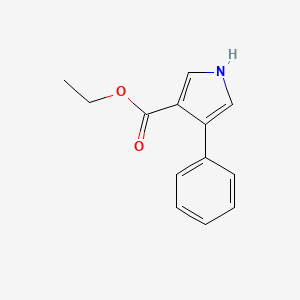

ethyl 4-phenyl-1H-pyrrole-3-carboxylate

概要

説明

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often employing green chemistry principles to reduce the environmental impact .

化学反応の分析

Cyclization Reactions

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate can participate in cyclization reactions under catalytic conditions. For example:

-

FeCl₃-Catalyzed Cyclization :

In the presence of FeCl₃, this compound undergoes cyclization with nitroalkenes or β-nitrostyrene derivatives to form polysubstituted pyrroles. A case study demonstrated the synthesis of ethyl 1-benzyl-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylate using FeCl₃ in ethanol (Scheme 1) .Reaction Conditions :

Catalyst Solvent Temperature Yield FeCl₃ Ethanol Reflux 65–72% This reaction highlights the compound’s ability to act as a precursor for synthesizing complex pyrrole derivatives.

Multi-Component Reactions

The compound’s ester and amino groups enable participation in multi-component reactions. A notable example involves AgSbF₆-catalyzed tandem propargylation/amination/cycloisomerization :

-

One-Pot Synthesis :

this compound reacts with propargylic alcohols and 1,3-dicarbonyl compounds in the presence of AgSbF₆ to form fully substituted pyrroles. Solvent polarity significantly affects reaction efficiency :Solvent Effects on Reaction Efficiency :

Solvent Reaction Time (Propargylation) Reaction Time (Cycloisomerization) Toluene 3 hours (60°C) 12 hours (reflux) 1,2-DCE 2 hours (60°C) 24 hours (reflux) Nitromethane 1 hour (RT) No reaction Toluene was optimal for cycloisomerization, achieving yields up to 85%.

Ester Hydrolysis

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Base-Catalyzed Hydrolysis :

Treatment with aqueous NaOH converts the ester to 4-phenyl-1H-pyrrole-3-carboxylic acid, though specific conditions for this compound require optimization .

Substitution at the Amino Group

The amino group (-NH₂) participates in nucleophilic substitution reactions. For instance:

-

Acylation :

Reaction with acetyl chloride in pyridine yields the N-acetyl derivative, enhancing stability for further modifications .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring facilitates electrophilic substitution. Key reactions include:

-

Nitration :

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the α-positions of the pyrrole ring. -

Halogenation :

Bromination with Br₂ in acetic acid produces di- or tri-substituted bromo derivatives, depending on stoichiometry .

Catalytic Cross-Coupling Reactions

The phenyl group enables participation in palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives, expanding structural diversity .

Data Table: Key Reaction Pathways and Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Cyclization | FeCl₃, ethanol, reflux | Polysubstituted pyrrole derivatives | 65–72% |

| Multi-Component | AgSbF₆, propargylic alcohols, toluene | Fully substituted pyrroles | 80–85% |

| Ester Hydrolysis | NaOH, H₂O, reflux | 4-Phenyl-1H-pyrrole-3-carboxylic acid | ~60%* |

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted pyrrole | 45–50% |

科学的研究の応用

Pharmaceutical Development

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate plays a crucial role as an intermediate in synthesizing pharmaceuticals, especially those targeting central nervous system disorders. Its ability to interact with neurotransmitter systems makes it valuable in developing drugs for conditions such as depression and anxiety disorders.

Case Study: Research has shown that derivatives of this compound exhibit significant activity against specific receptor targets, which can lead to the development of novel therapies for neurological diseases .

Organic Synthesis

This compound is widely utilized in organic synthesis to create complex molecules. It serves as a building block for various chemical reactions, making it essential in both academic research and industrial applications.

Applications:

- Synthesis of heterocyclic compounds.

- Formation of carbon-carbon bonds through various coupling reactions.

Data Table: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Coupling Reactions | Formation of biaryl compounds | 70 - 90 |

| Cyclization | Synthesis of pyrrole derivatives | 60 - 85 |

| Acylation | Introduction of acyl groups | 75 - 95 |

Material Science

In material science, this compound is explored for incorporation into polymers to enhance their properties. Its inclusion can improve thermal stability and mechanical strength, making it suitable for high-performance materials.

Applications:

- Development of thermally stable polymers.

- Enhancement of mechanical properties in composite materials.

Agricultural Chemistry

The compound is also being investigated for its potential use in agrochemicals. It serves as a precursor for developing new pesticides that are more effective and environmentally friendly.

Research Insights: Studies indicate that formulations containing this compound show improved efficacy against target pests while minimizing environmental impact .

Biochemical Research

In the realm of biochemistry, this compound is employed to study enzyme interactions and metabolic pathways. This research provides insights into disease mechanisms and can lead to breakthroughs in understanding various health conditions.

Notable Findings: Research has demonstrated that this compound can modulate enzyme activity, which is crucial for understanding metabolic disorders .

作用機序

The mechanism of action of ethyl 4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal applications, it may interact with cellular pathways to exert anti-inflammatory or anticancer effects .

類似化合物との比較

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

Ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.

Indole derivatives: While indoles and pyrroles share a similar heterocyclic structure, indoles have a benzene ring fused to the pyrrole ring, resulting in different reactivity and biological activities.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, characterized by its five-membered nitrogen-containing ring structure. This compound has garnered attention for its potential biological activities, which are significant in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological implications, and relevant research findings.

Overview of Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities. These include:

- Antiviral Activity : Similar compounds have shown efficacy against viruses, including HIV and other viral pathogens.

- Anticancer Properties : Certain derivatives have demonstrated potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

Table 1: Summary of Biological Activities

Target Interaction

This compound is hypothesized to interact with various biological targets through non-covalent interactions such as hydrogen bonding and pi stacking. Its structural similarity to other pyrrole derivatives suggests that it may bind with high affinity to multiple receptors, potentially influencing various signaling pathways.

Biochemical Pathways

The compound's mechanism of action may involve:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic processes.

- Receptor Modulation : It may interact with receptor sites, altering physiological responses.

Pharmacokinetics

The molecular weight of this compound is approximately 215.25 g/mol. Understanding its pharmacokinetic profile is crucial for assessing its therapeutic potential and safety.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiviral Efficacy : A study demonstrated that derivatives of pyrrole compounds exhibited antiviral activity with percentage inhibition rates ranging from 33% to 45% against specific viral strains, indicating potential for further development as antiviral agents .

- Cytotoxicity Assessment : In cytotoxicity assays using human cell lines, certain derivatives showed CC50 values greater than 200 µM, suggesting low toxicity while maintaining antiviral efficacy .

- Antimicrobial Testing : Research indicated that similar pyrrole derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections.

Table 2: Case Study Results

特性

IUPAC Name |

ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZGRYAVCWGZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400004 | |

| Record name | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64276-62-6 | |

| Record name | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。